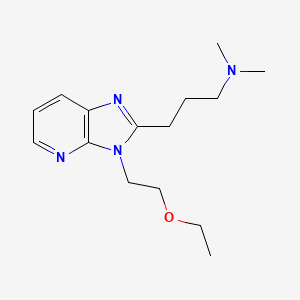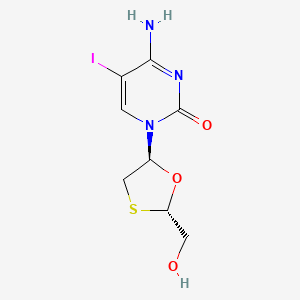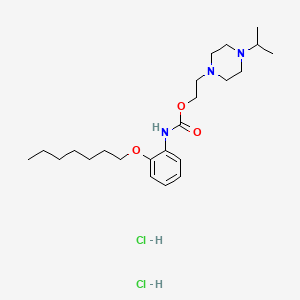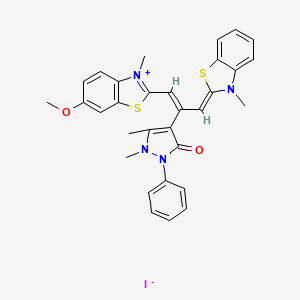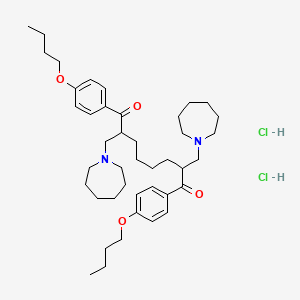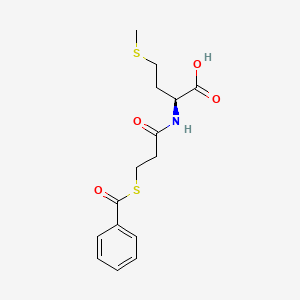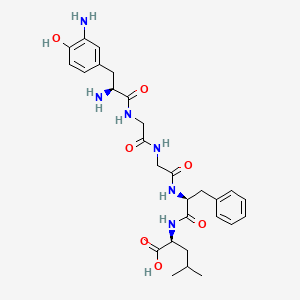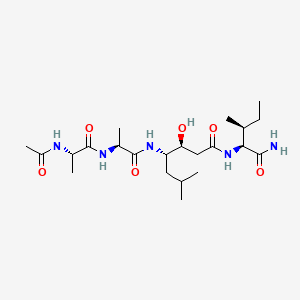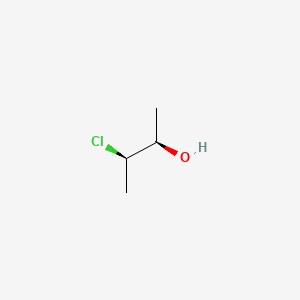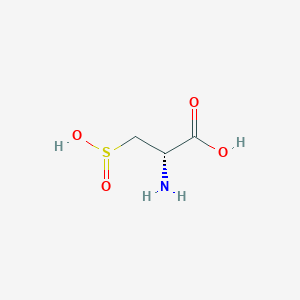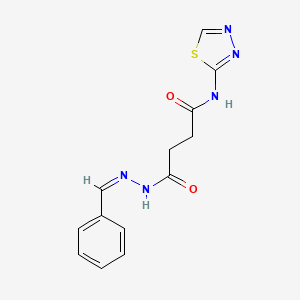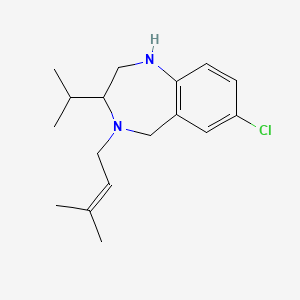
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. They act on the central nervous system and are commonly used in the treatment of anxiety, insomnia, and other conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepine derivatives typically involves the condensation of o-phenylenediamine with a suitable ketone or aldehyde, followed by cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired product.
Industrial Production Methods
Industrial production of benzodiazepines often involves large-scale chemical synthesis using automated processes. The key steps include the preparation of intermediates, purification, and final product formation under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups, altering the compound’s properties.
科学的研究の応用
Benzodiazepine derivatives, including 7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for their therapeutic potential in treating anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of benzodiazepines involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the brain. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and muscle relaxant effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine may have unique properties based on its specific chemical structure, such as different binding affinities, metabolic pathways, and therapeutic effects compared to other benzodiazepines.
特性
CAS番号 |
258849-97-7 |
|---|---|
分子式 |
C17H25ClN2 |
分子量 |
292.8 g/mol |
IUPAC名 |
7-chloro-4-(3-methylbut-2-enyl)-3-propan-2-yl-1,2,3,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C17H25ClN2/c1-12(2)7-8-20-11-14-9-15(18)5-6-16(14)19-10-17(20)13(3)4/h5-7,9,13,17,19H,8,10-11H2,1-4H3 |
InChIキー |
SCNPFWORCUBTDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CNC2=C(CN1CC=C(C)C)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


